molecular formula C9H7ClO4 B8492815 2-Acetoxy-3-chloro-benzoic acid

2-Acetoxy-3-chloro-benzoic acid

Cat. No.: B8492815
M. Wt: 214.60 g/mol
InChI Key: YRHAVQYWRXYIRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetoxy-3-chloro-benzoic acid is a substituted benzoic acid derivative characterized by an acetoxy group (-OAc) at the 2-position and a chlorine atom (-Cl) at the 3-position of the aromatic ring.

Properties

Molecular Formula

C9H7ClO4

Molecular Weight

214.60 g/mol

IUPAC Name

2-acetyloxy-3-chlorobenzoic acid

InChI

InChI=1S/C9H7ClO4/c1-5(11)14-8-6(9(12)13)3-2-4-7(8)10/h2-4H,1H3,(H,12,13)

InChI Key

YRHAVQYWRXYIRK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=CC=C1Cl)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name Substituents Key Properties Reference
2-Acetoxy-3-chloro-benzoic acid 2-OAc, 3-Cl Expected higher lipophilicity due to OAc; moderate acidity (carboxylic acid)
3-Chloro-2,4-difluoro-5-hydroxybenzoic acid 3-Cl, 2,4-F, 5-OH Enhanced acidity (multiple electronegative substituents); lower solubility in non-polar solvents
2-Ethoxy-2-oxoacetamido benzoic acid 2-Ethoxy, 2-oxoacetamido Increased steric bulk from ethoxy and amide groups; potential hydrogen-bonding motifs

Key Observations :

  • The acetoxy group in this compound confers greater steric hindrance and lipophilicity compared to hydroxyl or ethoxy substituents in analogs .
  • Chlorine at the 3-position may enhance electronic effects (e.g., resonance withdrawal), modulating acidity and reactivity relative to fluorine or hydroxyl groups in other derivatives .

Key Observations :

  • The synthesis of this compound likely parallels methods for esterification of phenolic acids, involving acetylation under acidic conditions .
  • Fluorinated analogs (e.g., 3-chloro-2,4-difluoro-5-hydroxybenzoic acid) require hazardous reagents (e.g., HF), complicating their synthesis compared to chlorinated or esterified derivatives .

Crystallographic and Structural Insights

Crystallographic studies of related compounds, often conducted using SHELX and WinGX software , reveal critical differences in molecular packing and hydrogen-bonding networks:

Compound Name Space Group Unit Cell Parameters (Å, °) Hydrogen-Bonding Motifs Reference
2-Ethoxy-2-oxoacetamido benzoic acid C2/c a=15.2, b=7.8, c=14.1; β=112° Carboxylic acid dimerization
3-Chloro-2-hydroxybenzoic acid P21/c a=7.3, b=9.5, c=12.4; β=98° O-H···O chains between hydroxyl and carboxylic groups

Key Observations :

  • The acetoxy group in this compound may disrupt classical hydrogen-bonding patterns seen in hydroxylated analogs, favoring instead weaker C-H···O interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.